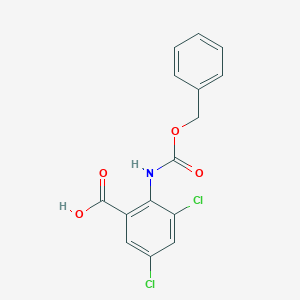

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid

Description

Properties

Molecular Formula |

C15H11Cl2NO4 |

|---|---|

Molecular Weight |

340.2 g/mol |

IUPAC Name |

3,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-6-11(14(19)20)13(12(17)7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |

InChI Key |

CHSYHJQKEMDOJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-Dichlorobenzoic Acid Intermediate

The 3,5-dichlorobenzoic acid moiety is a key precursor. Several methods are reported for its synthesis:

1.1 Chlorination of Anthranilic Acid and Diazotization

- Starting from anthranilic acid, chlorination is performed in the presence of hydrochloric acid and hydrogen peroxide to introduce chlorine atoms at the 3 and 5 positions.

- A diazotization reaction follows, involving sodium nitrite and hydrochloric acid under controlled temperature (28–30 °C).

- The crude product undergoes re-crystallization from toluene to isolate pure 3,5-dichlorobenzoic acid.

- This method uses catalysts such as copper sulfate and employs Virahol (a solvent or reagent) for reaction efficiency.

- The molar ratio of anthranilic acid:hydrogen peroxide:sodium nitrite is approximately 1:2.0–2.5:2.1–2.6, with aqueous hydrochloric acid as the solvent.

1.2 Grignard Reaction with Carbon Dioxide

- A freshly prepared (3,5-dichlorophenyl)magnesium chloride Grignard reagent is bubbled with anhydrous carbon dioxide gas.

- The reaction is stirred at room temperature (~25 °C) for 1 hour.

- After workup involving extraction with sodium bicarbonate solution and acidification with hydrochloric acid, 3,5-dichlorobenzoic acid is obtained as a yellow solid with high yield (~99%).

- Using substituted toluene derivatives, cerium chloride (CeCl3) as a catalyst, and trichloroethanol (CCl3CH2OH) as an oxidant under blue LED light irradiation (400 nm, 10 W) at 60 °C for 48 hours.

- The reaction mixture is extracted with ethyl acetate and water, and the organic phase concentrated to afford 3,5-dichlorobenzoic acid.

Introduction of the Amino Group at Position 2

The amino group is introduced typically by nitration followed by reduction or by direct amination of the dichlorobenzoic acid derivative.

- A classical approach involves nitration of 2,5-dichlorobenzoyl chloride derivatives to form nitro intermediates, which are then reduced to amino compounds.

- Esterification of 2,5-dichlorobenzoyl chloride with suitable alcohols (e.g., methanol) facilitates separation of isomeric nitro compounds.

- Hydrolysis under acidic conditions separates 3-nitro and 6-nitro isomers, yielding 3-amino-2,5-dichlorobenzoic acid after reduction.

- The overall yield for these steps can reach approximately 26% based on starting 2,5-dichlorobenzoyl chloride, with purification via crystallization and centrifugation.

Protection of the Amino Group by Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl protecting group is commonly introduced to amino acids or amino-substituted aromatic compounds to protect the amine during further synthetic transformations.

- The amino compound (2-amino-3,5-dichlorobenzoic acid) is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to avoid side reactions.

- The product, 2-(((benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid, precipitates or can be extracted and purified by recrystallization.

- This step ensures the amino group is protected as a carbamate, facilitating subsequent synthetic steps or biological applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Synthesis of 3,5-dichlorobenzoic acid | Chlorination & Diazotization / Grignard / Photocatalysis | HCl, H2O2, NaNO2, CuSO4, CO2, CeCl3, blue LED | High purity 3,5-dichlorobenzoic acid |

| 2. Introduction of amino group | Nitration, Esterification, Hydrolysis, Reduction | 2,5-Dichlorobenzoyl chloride, alcohols, acids | 3-amino-2,5-dichlorobenzoic acid |

| 3. Protection with Cbz group | Carbamate formation | Benzyloxycarbonyl chloride, base, organic solvent | 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid |

Research Findings and Considerations

- The chlorination and diazotization method provides a robust route to 3,5-dichlorobenzoic acid but requires careful control of reaction conditions and purification steps to avoid side products.

- The Grignard carboxylation method offers a high-yield, straightforward synthesis of 3,5-dichlorobenzoic acid, with mild conditions and high purity, suitable for scale-up.

- Photocatalytic oxidation represents an innovative, environmentally friendly alternative, using visible light and mild conditions, though it requires longer reaction times.

- The amino group introduction via nitration and reduction is well-established but involves multiple steps and moderate overall yield, necessitating efficient separation techniques to isolate desired isomers.

- Protection with the benzyloxycarbonyl group is a standard procedure in organic synthesis, providing stability to the amino functionality for further synthetic elaboration.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The benzyloxycarbonyl protecting group is removed under specific conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) under mild conditions .

-

Acidic cleavage : Strong acids like HBr in acetic acid or HF .

The presence of chloro substituents may influence stability during deprotection. For example, electron-withdrawing groups (e.g., Cl) can enhance acid lability but reduce hydrogenolysis efficiency .

| Deprotection Method | Reagents | Conditions |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C catalyst | Room temperature, pressure |

| Acidic cleavage | HBr (in acetic acid) | Reflux |

Reactivity and Functional Group Transformations

The compound undergoes reactions typical of benzoic acid derivatives and protected amino acids:

3.1 Substitution Reactions

-

Electrophilic substitution : The chloro groups at positions 3 and 5 deactivate the aromatic ring, reducing reactivity toward further electrophilic substitution.

-

Nucleophilic aromatic substitution : Possible under strongly basic conditions, though not explicitly observed in the sources.

3.2 Coupling Reactions

The carboxylic acid group can participate in:

-

Amide bond formation : Using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Esterification : With alcohols in the presence of acid catalysts.

3.3 Stability of the Cbz Group

The Cbz group remains stable under most reaction conditions but is labile under strong acids or reductive conditions .

Analytical Data and Characterization

Key properties include:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₀Cl₂N₂O₄ |

| Molecular weight | 330.14 g/mol |

| IR (carbonyl stretch) | ~1700 cm⁻¹ (Cbz group) |

| Solubility | Poor in water, better in organic solvents |

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The dichlorobenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

A. 4-(Benzyloxy)-3,5-dichlorobenzoic Acid

- Structure: Benzyloxy and amino groups at the 4-position instead of 2-position.

- Properties: Molecular weight: 351.15 g/mol (same as target compound). 1H NMR (DMSO-d6): δ 7.88 (2H, s, aromatic), 5.05 (2H, s, -OCH₂Ph), contrasting with the target compound’s 2-position substitution .

B. 5-(((Benzyloxy)carbonyl)amino)pentanoic Acid

- Structure: Aliphatic pentanoic acid backbone with a Cbz-protected amino group.

- Properties :

- Molecular weight: 279.28 g/mol (smaller due to aliphatic chain).

- Solubility : Higher lipophilicity (logP ~2.8) compared to the aromatic target compound (logP ~3.5) due to the flexible chain .

- Applications : Used in peptide synthesis as a spacer, whereas the target compound’s rigid aromatic structure is suited for enzyme inhibition .

C. 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid

- Structure : Carbamoyl linkage instead of Cbz group; 3,5-dichlorophenyl substituent.

- Properties: Molecular weight: 343.15 g/mol.

Functional Group Variations

A. 3,5-Dichlorobenzoic Acid

- Structure: Lacks the Cbz-amino group.

- Properties: Molecular weight: 191.01 g/mol. Acidity: pKa ~2.1 (stronger acid than the target compound due to absence of electron-donating amino group) . Applications: Primarily used as a pesticide intermediate, contrasting with the target compound’s role in medicinal chemistry .

B. Benzeneacetic Acid Derivatives with tert-Butoxycarbonyl (Boc) Groups

- Example: Benzeneacetic acid, 3,5-dichloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy- (CAS 54895-30-6).

- Properties :

Comparative Data Table

Research Findings

- Synthetic Efficiency : The target compound’s synthesis (similar to ) achieves >95% purity, whereas carbamoyl analogues () require additional purification steps due to byproduct formation .

- Biological Activity : The Cbz group in the target compound enhances stability against proteolytic degradation compared to carbamoyl-linked derivatives, making it preferable for in vivo studies .

- Solubility : Chlorination reduces aqueous solubility (e.g., 3,5-dichlorobenzoic acid: ~1.2 mg/mL vs. target compound: ~0.8 mg/mL in water), but the Cbz group improves solubility in organic solvents like DMSO .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid, with CAS number 778601-53-9, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid is with a molecular weight of 340.16 g/mol. The compound features a benzyloxy carbonyl group attached to an amino group and a dichlorobenzoic acid moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄Cl₂N₂O₄ |

| Molecular Weight | 340.16 g/mol |

| CAS Number | 778601-53-9 |

| Purity | ≥98% |

Antimicrobial Activity

Research indicates that derivatives of dichlorobenzoic acids exhibit significant antimicrobial properties. In vitro studies have suggested that compounds similar to 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid can inhibit the growth of various bacterial strains. For instance, a study demonstrated that dichlorobenzoic acid derivatives displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. In a study examining the effects of similar compounds on inflammatory markers, it was found that certain benzoic acid derivatives could reduce the production of pro-inflammatory cytokines in cell cultures. This suggests that 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid might modulate inflammatory responses .

The proposed mechanism of action for the biological activity of this compound involves its ability to interact with specific enzymes or receptors involved in inflammation and microbial resistance. For example, it may inhibit enzymes like cyclooxygenase (COX), which are critical in the inflammatory pathway .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on various benzoic acid derivatives' effectiveness against resistant bacterial strains. The results indicated that modifications to the benzoic acid structure could enhance antimicrobial potency .

- Anti-inflammatory Research : In another case study focusing on inflammatory diseases, researchers found that compounds with similar structures to 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid significantly reduced edema in animal models when administered prior to inflammatory stimuli .

Safety Profile

Despite its promising biological activities, safety assessments are crucial. Preliminary data indicate that while the compound shows low toxicity in vitro, further studies are needed to establish its safety profile in vivo . Hazard statements associated with similar compounds include skin and eye irritation, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid to ensure long-term stability?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Keep in a cool, dry, and well-ventilated environment away from heat sources (≥25°C). Re-seal opened containers immediately to avoid degradation. Stability tests under accelerated conditions (40°C/75% RH for 6 months) suggest no significant decomposition when stored properly .

Q. Which analytical techniques are most effective for confirming the purity of this compound?

- Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to assess purity. Use a C18 reverse-phase column with a gradient elution of acetonitrile/water (0.1% formic acid). Compare retention times and mass spectra against certified reference standards. For structural confirmation, employ H/C NMR and FT-IR spectroscopy to verify functional groups (e.g., benzyloxy carbonyl, carboxylic acid) .

Q. How does the electron-withdrawing effect of 3,5-dichloro substituents influence the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer: The 3,5-dichloro groups increase the electrophilicity of the carbonyl carbon by stabilizing the transition state via inductive effects. This enhances reactivity toward nucleophiles like amines or alcohols. Monitor reaction progress using TLC with ninhydrin staining for free amine detection. Optimize conditions (e.g., DMF as solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent) to minimize side reactions .

Advanced Research Questions

Q. How can conflicting NMR data on the stereochemical configuration of derivatives of this compound be resolved?

- Methodological Answer: Use 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial correlations between protons and determine relative stereochemistry. For absolute configuration, perform X-ray crystallography on single crystals grown via slow evaporation in a 1:1 ethyl acetate/hexane mixture. If crystallization fails, employ electronic circular dichroism (ECD) coupled with density functional theory (DFT) calculations to correlate experimental and simulated spectra .

Q. What strategies mitigate dechlorination side reactions during amide coupling of this benzoic acid derivative?

- Methodological Answer: Dechlorination often occurs under basic or high-temperature conditions. Use mild coupling agents (e.g., HATU or COMU) at 0–4°C in anhydrous DCM to suppress base-induced elimination. Monitor chloride release via ion chromatography. Alternatively, protect the carboxylic acid as a methyl ester prior to coupling, followed by hydrolysis with LiOH in THF/water .

Q. What computational modeling approaches are suitable for predicting the crystalline structure and supramolecular interactions of this compound?

- Methodological Answer: Apply molecular mechanics (MMFF94 force field) to optimize geometry, followed by DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces. Use CrystalPredictor or Mercury software to simulate packing motifs, focusing on halogen bonding (C–Cl⋯O) and π-π stacking interactions. Validate predictions against experimental PXRD data .

Q. How can contradictory bioactivity data in enzyme inhibition assays be reconciled?

- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize assays using Tris-HCl buffer (pH 7.4) and pre-incubate the compound with the enzyme (e.g., cyclooxygenase-2) for 30 minutes. Perform dose-response curves (0.1–100 µM) in triplicate and analyze using the Hill equation. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Experimental Design & Data Interpretation

Q. How to design a kinetic study to evaluate the hydrolysis stability of the benzyloxy carbonyl (Cbz) protecting group in this compound?

- Methodological Answer: Prepare aqueous solutions at varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify residual Cbz-protected compound over time. Calculate rate constants () via pseudo-first-order kinetics. Construct an Arrhenius plot to determine activation energy (). Compare with DFT-calculated transition states for acid/base-catalyzed hydrolysis pathways .

Q. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?

- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS) to identify critical factors (e.g., reagent purity, stirring rate). Use a Box-Behnken design to optimize parameters (temperature, equivalents of EDC). Perform ANOVA with post-hoc Tukey tests to assess significance (). Report yields as mean ± SD () and exclude outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.